![molecular formula C17H17NO2 B2520912 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid CAS No. 938355-26-1](/img/structure/B2520912.png)
4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid” is a chemical compound with the formula C17H17NO2 and a molecular weight of 267.32 . It is a derivative of the 3,4-dihydroquinolin-1(2H)-one scaffold .
Synthesis Analysis
The synthesis of derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold, which includes “4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid”, has been achieved using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The molecular structure of “4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid” is characterized by a 3,4-dihydroquinolin-1(2H)-one core with a benzoic acid group attached to it .Aplicaciones Científicas De Investigación
Antioomycete Activity in Plant Disease Management
- Research Findings :
- Significance : These findings contribute to understanding the mode of action and structure–activity relationships (SAR) of 3,4-dihydroisoquinolin-1(2H)-one derivatives, aiding future design of potent antioomycete agents .
Boronic Acid Derivatives
- Applications :
Control of Blumeria graminis (Powdery Mildew)
Direcciones Futuras
The future directions for “4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid” could involve further exploration of the bioactive natural scaffold 3,4-dihydroquinolin-1(2H)-one for plant disease management . The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior , suggesting potential applications in the field of plant disease management.
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10H,3,5,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDLJDDCCDOASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.